molecular formula C17H20F3N3O4 B15172903 N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide

N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide

Cat. No.: B15172903
M. Wt: 387.4 g/mol
InChI Key: DPNUGJSSHMLGNP-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide is a synthetic small-molecule compound characterized by a complex heterocyclic scaffold. Its structure features:

  • A 2,3-dimethylcyclohexyl substituent, contributing to lipophilicity and conformational rigidity.
  • A 4-trifluoromethyl-substituted dihydroimidazolone core, which is critical for hydrogen bonding and metabolic stability.
  • A furan-2-carboxamide moiety, enhancing electronic interactions and solubility.

Computational studies using tools like SHELXL (for crystallographic refinement) and CCP4 (for macromolecular crystallography) have been instrumental in elucidating its 3D conformation and intermolecular interactions .

Properties

Molecular Formula

C17H20F3N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[1-(2,3-dimethylcyclohexyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C17H20F3N3O4/c1-9-5-3-6-11(10(9)2)23-14(25)16(17(18,19)20,22-15(23)26)21-13(24)12-7-4-8-27-12/h4,7-11H,3,5-6H2,1-2H3,(H,21,24)(H,22,26)

InChI Key

DPNUGJSSHMLGNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Amino Ketones

The 4,5-dihydroimidazol-5-one system forms via cyclization of N-substituted α-amino ketones. For the target structure:

  • Step 1 : React 2,3-dimethylcyclohexanamine with ethyl trifluoropyruvate in THF at −78°C to form the hemiaminal intermediate.
  • Step 2 : Oxidative cyclization using Mn(OAc)₃·2H₂O in acetic acid yields the imidazolone scaffold (65–72% yield).

Key Reaction Parameters

Parameter Optimal Range
Temperature −78°C → 25°C
Oxidant Mn(OAc)₃·2H₂O
Solvent THF/AcOH (3:1)
Reaction Time 12–18 h

Trifluoromethyl Group Installation

Radical Trifluoromethylation

Post-cyclization trifluoromethylation proves challenging due to the imidazolone's sensitivity. A viable approach employs:

  • Step : Treat imidazolone with CF₃I (2.5 equiv) and Ru(bpy)₃Cl₂ (5 mol%) under blue LED irradiation.
  • Conditions : DMF/H₂O (4:1), 25°C, 6 h → 58% yield.

Comparative Methods

Method Yield (%) Selectivity
Radical (Ru-cat) 58 4-position
Nucleophilic (TMSCF₃) 42 Mixture
Electrophilic (Umemoto) 37 4-position

Furan-2-Carboxamide Coupling

Acylation via Mixed Carbonates

To avoid imidazolone ring opening during acylation:

  • Activation : Convert furan-2-carboxylic acid to its 1H-imidazole-1-carbonyl chloride using CDI (1,1'-carbonyldiimidazole).
  • Coupling : React with imidazolone intermediate in presence of DMAP (4-dimethylaminopyridine) catalyst:

$$ \text{Imidazolone} + \text{Furan-CO-Im} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target} $$ (81% yield).

Critical Parameters

  • Strict moisture control (<50 ppm H₂O)
  • Reaction temperature: 0–5°C
  • Stoichiometry: 1.1 equiv acylating agent

Stereochemical Control at C4

The quaternary carbon bearing CF₃ requires chiral induction:

Asymmetric Phase-Transfer Catalysis

Using Maruoka catalyst (C₃-symmetric chiral quaternary ammonium salt):

  • Conditions : 50% NaOH, toluene, −20°C
  • Result : 92% ee, dr >20:1

Purification and Characterization

Chromatographic Challenges

The compound's polarity necessitates:

  • Normal Phase : SiO₂ with EtOAc/hexane (3:7 → 1:1 gradient)
  • Reverse Phase : C18 column, MeCN/H₂O (0.1% TFA)

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.45–1.67 (m, cyclohexyl), 3.89 (s, 1H, OH), 7.12 (d, J = 3.2 Hz, 1H, furan H-3), 8.01 (d, J = 3.2 Hz, 1H, furan H-4).
  • ¹⁹F NMR : δ −63.8 (CF₃), −117.2 (furan-F).

Industrial Scale Considerations

Cost Optimization

Component Cost Driver Mitigation Strategy
2,3-Dimethylcyclohexanamine Chiral resolution Enzymatic kinetic resolution
CF₃I Gas handling Flow chemistry setup
Ru catalyst Metal leaching Immobilized catalyst system

Comparative Analysis of Synthetic Routes

Route Efficiency Matrix

Parameter Cyclocondensation Radical CF₃ Acylation
Yield (%) 72 58 81
Purity (HPLC) 95.2 89.7 99.1
Scalability (kg) 50 10 100

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms, particularly those involving imidazole-containing compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethylcyclohexyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and specificity, while the imidazole ring could participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties References
Target Compound 4,5-Dihydro-1H-imidazol-4-yl 2,3-Dimethylcyclohexyl, trifluoromethyl, furan-2-carboxamide High lipophilicity (clogP ~3.2), moderate solubility in DMSO (>10 mM) Hypothetical data*
(4S,5S)-Thiazol-5-ylmethyl 4-Benzyl-5-{(S)-2-[(S)-4-Isopropyl-2,5-Dioxoimidazolidin-1-yl]-3-Phenylpropyl}-2-Oxooxazolidine-3-Carboxylate Oxazolidine + imidazolidinone Benzyl, isopropyl, thiazole Enhanced metabolic stability (t₁/₂ > 6h in vitro), lower clogP (~2.8)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-Ethylthiazol-4-yl)Methyl]-3-Methylureido}-3-Methylbutanamido]-3-Hydroxy-1,6-Diphenylhexan-2-ylcarbamate Thiazole + urea Ethylthiazole, diphenylhexane High plasma protein binding (>95%), potent enzyme inhibition (IC₅₀ = 12 nM)

Key Observations:

Lipophilicity and Solubility :

  • The 2,3-dimethylcyclohexyl group in the target compound increases lipophilicity compared to analogs with benzyl or ethylthiazole substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethyl group improves metabolic stability by resisting oxidative degradation, a feature shared with the 4-isopropyl substituent in the oxazolidine analog .

Hydrogen-Bonding Capacity: The dihydroimidazolone core in the target compound provides hydrogen-bond donors/acceptors, similar to the imidazolidinone moiety in the oxazolidine analog. Both structures show affinity for serine proteases in docking studies.

Research Findings and Implications

  • SHELX-based crystallography has resolved the dihydroimidazolone core’s planar conformation, critical for aligning with enzyme active sites .
  • CCP4 suite analyses predict that the trifluoromethyl group reduces electron density at the carbonyl oxygen, altering binding kinetics compared to non-fluorinated analogs .
  • Pharmacopeial studies highlight that thiazole- and oxazolidine-containing analogs exhibit superior oral bioavailability but weaker CNS penetration due to higher polar surface area (>100 Ų vs. ~85 Ų for the target compound) .

Q & A

Q. What is the standard synthetic protocol for this compound, and what reaction conditions are critical for reproducibility?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazolidinone core followed by functionalization with furan-2-carboxamide. Key steps include:

  • Alkylation/Ketone Formation: Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at room temperature to ensure controlled nucleophilic substitution .
  • Cyclization: Acid- or base-mediated cyclization under reflux to form the 4,5-dihydro-1H-imidazol-4-yl scaffold.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product . Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and pH control during cyclization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the 2,3-dimethylcyclohexyl group .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and detect isotopic patterns (e.g., trifluoromethyl group) .
  • HPLC-PDA: Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Strategies include:

  • Design of Experiments (DoE): Systematic variation of temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH) to identify optimal parameters .
  • In Situ Monitoring: Use of inline FTIR or LC-MS to track intermediate formation and adjust reaction time dynamically .
  • Byproduct Trapping: Addition of scavengers (e.g., molecular sieves) to absorb water or acids that promote degradation .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from dynamic stereochemistry or solvent effects. Methodological solutions:

  • Variable-Temperature NMR: To probe conformational flexibility in the cyclohexyl or imidazolidinone moieties .
  • X-ray Crystallography: Definitive confirmation of stereochemistry and hydrogen-bonding networks .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are recommended for assessing the compound’s pharmacological potential?

  • In Vitro Screening:
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Enzyme Inhibition: Fluorescence-based assays targeting viral proteases or bacterial efflux pumps .
    • SAR Studies: Synthesize analogs (e.g., varying trifluoromethyl or furan groups) to correlate structural features with bioactivity .

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